molecular formula C7H12 B084512 5-Methyl-1,2-hexadiene CAS No. 13865-36-6

5-Methyl-1,2-hexadiene

Cat. No. B084512
CAS RN: 13865-36-6
M. Wt: 96.17 g/mol
InChI Key: NEYLAVKYYZDLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1,2-hexadiene is a chemical compound that belongs to the family of dienes. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized through different methods, and it has several advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 5-Methyl-1,2-hexadiene is not well understood. However, it is believed to act as a dienophile in Diels-Alder reactions, which are important in organic synthesis. It can also undergo other reactions, such as oxidation and reduction, to form different compounds.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 5-Methyl-1,2-hexadiene. However, it is believed to have low toxicity and is not considered to be a mutagen or carcinogen.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Methyl-1,2-hexadiene in lab experiments is its availability and low cost. It is also a versatile compound that can be used in various reactions. However, it has some limitations, including its low reactivity towards some compounds and its limited solubility in some solvents.

Future Directions

There are several future directions for the research on 5-Methyl-1,2-hexadiene. One direction is to explore its potential as a starting material for the synthesis of new compounds with specific properties. Another direction is to investigate its potential as a catalyst in organic reactions. Additionally, more research is needed to understand its mechanism of action and its potential biochemical and physiological effects.
Conclusion:
In conclusion, 5-Methyl-1,2-hexadiene is a versatile compound that is used in various scientific research applications. It can be synthesized through different methods, and it has several advantages and limitations for lab experiments. More research is needed to understand its mechanism of action and its potential biochemical and physiological effects.

Synthesis Methods

5-Methyl-1,2-hexadiene can be synthesized through different methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene. The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that involves the use of an ester instead of a phosphorus ylide. The Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to form an alcohol.

Scientific Research Applications

5-Methyl-1,2-hexadiene is used in various scientific research applications, including organic synthesis, material science, and pharmaceutical research. It is used as a starting material for the synthesis of other compounds, such as natural products and pharmaceuticals. It is also used in the preparation of polymers and materials with specific properties.

properties

CAS RN

13865-36-6

Product Name

5-Methyl-1,2-hexadiene

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

InChI

InChI=1S/C7H12/c1-4-5-6-7(2)3/h5,7H,1,6H2,2-3H3

InChI Key

NEYLAVKYYZDLIN-UHFFFAOYSA-N

SMILES

CC(C)CC=C=C

Canonical SMILES

CC(C)CC=C=C

synonyms

5-Methyl-1,2-hexadiene

Origin of Product

United States

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